Ethyl 4,6-dimethoxypyrazolo[1,5-A]pyridine-3-carboxylate
Description
Ethyl 4,6-dimethoxypyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with methoxy groups at positions 4 and 6 and an ethyl ester at position 2. Pyrazolo[1,5-a]pyridines are of significant interest due to their structural versatility, enabling applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H14N2O4 |
|---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
ethyl 4,6-dimethoxypyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C12H14N2O4/c1-4-18-12(15)9-6-13-14-7-8(16-2)5-10(17-3)11(9)14/h5-7H,4H2,1-3H3 |
InChI Key |
RMTTXFIDTCFTMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC(=CN2N=C1)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,6-dimethoxypyrazolo[1,5-A]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,6-dimethoxypyridine-3-carboxylic acid with hydrazine hydrate to form the pyrazole ring, followed by esterification with ethanol to introduce the ethyl group . The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol, with the presence of a catalyst like sulfuric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,6-dimethoxypyrazolo[1,5-A]pyridine-3-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the methoxy groups.
Scientific Research Applications
Ethyl 4,6-dimethoxypyrazolo[1,5-A]pyridine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4,6-dimethoxypyrazolo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, including signal transduction pathways involved in cell proliferation and survival . Molecular docking studies have shown favorable interactions with active residues of target proteins, suggesting its potential as a therapeutic agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below compares key structural and physicochemical properties of ethyl 4,6-dimethoxypyrazolo[1,5-a]pyridine-3-carboxylate with related derivatives:
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups (electron-donating) increase aromatic electron density compared to fluorine or chlorine (electron-withdrawing), affecting reactivity in electrophilic substitutions .
- Solubility : Methoxy and hydroxyl derivatives exhibit higher polarity, enhancing solubility in aqueous or polar organic solvents relative to halogenated analogs .
- Synthetic Flexibility : Halogenated derivatives (e.g., 7-chloro-4-fluoro) serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura), whereas hydroxyl or methoxy groups are less reactive in such contexts .
Reactivity Comparison:
- Halogenated Derivatives : Ethyl 7-bromo-4-chloropyrazolo[1,5-a]pyridine-3-carboxylate (MW 303.55) undergoes efficient Buchwald-Hartwig amination due to bromine’s leaving group ability .
- Methoxy Derivatives : The 4,6-dimethoxy analog is less reactive in nucleophilic aromatic substitution but may participate in demethylation under strong acidic conditions .
Biological Activity
Ethyl 4,6-dimethoxypyrazolo[1,5-A]pyridine-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the context of pharmacological applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 224.22 g/mol
- CAS Number : 14145812
This compound has been studied for its inhibitory effects on specific biological targets. Notably, it acts as an inhibitor of the protease-activated receptor 4 (PAR4), which plays a crucial role in platelet aggregation and thrombosis. This mechanism makes it a candidate for therapeutic interventions in cardiovascular diseases where platelet function is a critical factor .
Biological Activity Overview
-
Antibacterial Activity
- Recent studies have indicated that compounds with similar pyrazolo-pyridine structures exhibit antibacterial properties against specific pathogens. For instance, derivatives targeting the FtsZ protein in Streptococcus pneumoniae show promise as narrow-spectrum antibiotics. This compound may share similar mechanisms due to its structural characteristics .
- Antiplatelet Effects
-
Anti-inflammatory Properties
- Preliminary data suggest that this compound may also exert anti-inflammatory effects through modulation of signaling pathways associated with inflammation. Further research is needed to elucidate these mechanisms and their clinical relevance.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antibacterial | Inhibits S. pneumoniae via FtsZ targeting | |
| Antiplatelet | Inhibits PAR4-mediated platelet aggregation | |
| Anti-inflammatory | Modulates inflammatory pathways | TBD |
Case Study: Antibacterial Screening
A study conducted on various pyrazolo[1,5-a]pyridine derivatives found that compounds structurally related to this compound exhibited selective antibacterial activity against S. pneumoniae. The compound was tested using minimum inhibitory concentration (MIC) assays and showed significant inhibition compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
